Gluconate Calcium

Intravenous Safety Extravasation Injury Peripheral Parenteral Nutrition

Calcium Gluconate is the only calcium salt suitable for peripheral intravenous administration, eliminating the extravasation necrosis risk inherent to Calcium Chloride. Its water solubility (3.5 g/100mL at 25°C) enables clear, shelf-stable liquid nutritional formulations impossible with insoluble Calcium Carbonate. In construction, its high specific retarding activity (<0.15% dosage by cement weight) delivers superior set delay with minimal impact on compressive strength. Choose Calcium Gluconate for applications where safety, solubility, and precision performance are non-negotiable.

Molecular Formula C12H22CaO14
Molecular Weight 430.37 g/mol
Cat. No. B13397272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGluconate Calcium
Molecular FormulaC12H22CaO14
Molecular Weight430.37 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2]
InChIInChI=1S/2C6H12O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2-,3-,4+,5-;;/m1../s1
InChIKeyNEEHYRZPVYRGPP-ZBHRUSISSA-L
Commercial & Availability
Standard Pack Sizes50 g / 100 g / 10 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Gluconate: Pharmacopeial Overview and Primary Procurement Considerations for Scientific and Industrial Users


Calcium Gluconate (C₁₂H₂₂CaO₁₄), a calcium salt of D-gluconic acid, is a white, crystalline powder or granular material widely utilized in pharmaceutical, nutritional, and industrial applications [1]. Pharmacopeial standards define its key physical characteristics: it is soluble in water at 3.5 g/100 mL at 25°C [2] and is freely soluble in boiling water, with a molecular weight of 448.39 g/mol [1]. The compound contains 9.3% elemental calcium by weight (or 9.0% for the anhydrous basis) [3], a parameter critical for dosing calculations in clinical and formulation settings. Its utility spans intravenous calcium repletion, oral supplementation, food fortification, and its role as a high-efficiency cement setting retarder. For procurement, the compound's distinct safety profile for peripheral intravenous administration and its specific solubility behavior differentiate it from other calcium salts, directly impacting material selection in hospital pharmacies, supplement manufacturing, and construction admixture formulation.

Why Generic Calcium Salt Substitution for Calcium Gluconate Presents Quantifiable Risks in Clinical and Industrial Contexts


Direct substitution of Calcium Gluconate with alternative calcium salts, such as Calcium Chloride or Calcium Carbonate, is not a simple matter of adjusting for elemental calcium equivalence and carries quantifiable risks across different applications. In clinical settings, while equimolar doses may produce similar increases in ionized calcium [1], the risk of severe tissue necrosis upon extravasation is dramatically higher with Calcium Chloride, making it unsuitable for peripheral venous administration [2]. In oral formulation, despite similar net absorption in healthy fasting adults [3], Calcium Gluconate exhibits markedly different solubility characteristics (3.5 g/100mL at 25°C [4]) compared to the near-insolubility of Calcium Carbonate, directly impacting the feasibility of creating liquid nutritional or pharmaceutical dosage forms. Furthermore, in industrial applications like cement retardation, Calcium Gluconate demonstrates a unique dose-response efficacy that is not replicated by other common calcium salts or retarders [5]. These context-dependent performance and safety differences underscore why generic, in-class substitution is scientifically unsound and can lead to adverse outcomes, formulation failure, or suboptimal process control.

Quantitative Differentiation of Calcium Gluconate: A Head-to-Head Evidence Guide for Procurement and Formulation Decisions


Calcium Gluconate vs. Calcium Chloride: Superior Safety Profile for Peripheral Intravenous Administration Due to Reduced Vesicant Risk

Calcium Gluconate is strongly preferred over Calcium Chloride for peripheral intravenous administration due to a substantially lower risk of causing severe tissue necrosis in the event of extravasation [1]. While both salts are effective calcium sources, Calcium Chloride is classified as a vesicant with a high propensity for causing tissue injury, limiting its safe use primarily to central venous access [1][2]. This clinical safety distinction is a primary driver for hospital formulary decisions, where Calcium Gluconate is the standard of care for peripheral IV calcium repletion [3].

Intravenous Safety Extravasation Injury Peripheral Parenteral Nutrition Emergency Medicine

Calcium Gluconate vs. Calcium Carbonate and Calcium Lactate: Intermediate Water Solubility Profile for Specific Formulation Needs

Calcium Gluconate exhibits a distinct and quantifiable water solubility profile compared to other common calcium salts used in oral supplements and food fortification. At 25°C, Calcium Gluconate has a solubility of 30 g/L in water [1]. This is approximately half that of the highly soluble Calcium Lactate (66 g/L) but several orders of magnitude greater than Calcium Carbonate, which has a solubility of only 0.13 g/L at a comparable pH [1]. This intermediate solubility is a key differentiator, as it provides a practical balance between dissolution for liquid formulations and stability in solid dosage forms, unlike the highly soluble lactate or the virtually insoluble carbonate.

Oral Formulation Bioavailability Solubility Nutraceuticals

Calcium Gluconate vs. Other Calcium Salts: Comparable Oral Bioavailability in Fasting Healthy Adults

Despite widely varying water solubilities, a pivotal clinical study demonstrated that the net gastrointestinal absorption of calcium from several common salts, including Calcium Gluconate, is statistically similar in fasting healthy young subjects [1]. Following a 500 mg oral dose of elemental calcium, the mean net calcium absorption from Calcium Gluconate was 27±3%, compared to 32±4% from Calcium Lactate, 30±3% from Calcium Citrate, and 39±3% from Calcium Carbonate [1]. Analysis of variance showed no statistically significant difference among the groups, indicating that solubility in water is not a reliable predictor of in vivo bioavailability under these conditions [1].

Oral Bioavailability Calcium Absorption Clinical Nutrition Supplement Efficacy

Calcium Gluconate vs. Calcium Chloride: Defined 3:1 Dose Bioequivalence for Intravenous Administration

A population pharmacokinetic study in parturients has established a clear, quantitative dose-equivalence ratio between intravenous Calcium Gluconate and Calcium Chloride [1]. The study found that a 3-gram dose of intravenously administered Calcium Gluconate was bioequivalent to a 1-gram dose of Calcium Chloride [1]. Both regimens, when infused over 10 minutes, produced a peak increase in serum ionized calcium concentration of 0.4 mM [1]. This provides a precise conversion factor for clinicians and formulators when switching between the two salts.

Intravenous Pharmacokinetics Bioequivalence Dose Calculation Obstetric Anesthesia

Calcium Gluconate vs. Other Retarders: High-Efficiency Control of Portland Cement Hydration at Low Dosage

In industrial applications, Calcium Gluconate functions as a highly efficient setting retarder for Portland cement. A conduction calorimetric study comparing eleven potential retarders found that Calcium Gluconate was among the most effective [1]. Less than 0.15% by weight of cement of Calcium Gluconate was required to extend the induction period (the dormant phase before rapid hardening) to 40 hours [1]. This is a stark contrast to less effective retarders like calcium lignosulfonate or sodium pyrophosphate, which required dosages exceeding 0.5% to achieve the same level of retardation [1].

Cement Admixtures Set Retardation Concrete Technology Oil Well Cementing

Calcium Gluconate: Evidence-Based Application Scenarios for Procurement and Scientific Use


Peripheral Intravenous Calcium Repletion in Hospital and Emergency Settings

The low risk of tissue injury upon extravasation makes Calcium Gluconate the standard of care for peripheral intravenous calcium repletion in non-critical patients or when central venous access is not available [1]. This scenario leverages the safety advantage over Calcium Chloride as documented in clinical guidelines and case literature [1]. Hospital pharmacies and emergency departments should prioritize procurement of Calcium Gluconate to ensure a safe option is available for treating mild to moderate hypocalcemia, hyperkalemia, or calcium channel blocker overdose via a peripheral line, thereby minimizing the risk of serious iatrogenic injury [2].

Formulation of Clear, Calcium-Fortified Liquid Beverages and Oral Solutions

With a water solubility of 30 g/L at room temperature, Calcium Gluconate is well-suited for creating clear, shelf-stable liquid nutritional products [1]. This intermediate solubility allows for a meaningful concentration of bioavailable calcium [2] in solution without the precipitation issues associated with Calcium Carbonate [1]. Procurement teams in the food and nutraceutical industries should select Calcium Gluconate for product lines requiring clarity and moderate calcium fortification levels, such as sports drinks, flavored waters, and pediatric liquid supplements, where palatability and visual appeal are paramount.

Precise Dosing Calculations During Intravenous Calcium Salt Shortages or Formulary Interchange

The established 3:1 intravenous dose-equivalence ratio (3 g Calcium Gluconate = 1 g Calcium Chloride) provides a critical, evidence-based conversion factor for clinical pharmacists and formulary managers [1]. In the event of a drug shortage or a decision to switch primary IV calcium salt suppliers, this data enables accurate and safe dose translation to maintain therapeutic serum ionized calcium levels (a 0.4 mM peak increase from baseline) [1]. This scenario is essential for maintaining continuity of care and preventing medication errors during supply chain disruptions.

High-Efficiency Set Retarder for Portland Cement in Construction and Oil Well Cementing

The high specific retarding activity of Calcium Gluconate, requiring less than 0.15% dosage by weight of cement to achieve significant set delay [1], positions it as a premium-performance admixture for hot weather concreting and deep oil well cementing. This application scenario is directly supported by calorimetric data comparing its efficacy to less active retarders [1]. Procurement specialists for concrete admixture companies and oilfield service providers should specify Calcium Gluconate for formulations where maximum retardation is needed at minimal addition rates, thereby optimizing material cost, reducing the risk of adverse effects on compressive strength development, and improving logistics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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